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Compound of Interest

Compound Name: N-Acetyl-3,4-MDMC

Cat. No.: B594167

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,4-methylenedioxy-N-methylcathinone (N-Acetyl-3,4-MDMC), also known as N-
acetyl-methylone, is the acetylated analog of methylone, a synthetic cathinone. As a research
chemical and a potential metabolite, its unambiguous identification is critical in forensic and
toxicological analysis. This technical guide provides a comprehensive overview of the
spectroscopic characterization of N-Acetyl-3,4-MDMC, including predicted and reported data
from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-
Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided to aid
researchers in the analysis of this compound.

Chemical and Physical Properties

N-Acetyl-3,4-MDMC is a derivative of methylone, where the secondary amine has been
acetylated. This modification significantly alters its polarity and may influence its
pharmacological and toxicological profile.
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Property Value Citation

N-[2-(1,3-benzodioxol-5-yl)-1-

Formal Name methyl-2-oxoethyl]-N-methyl- [1]
acetamide

CAS Number 1227293-15-3 [1]

Molecular Formula C13H15NOa [1]

Formula Weight 249.3 g/mol [1]

Appearance Crystalline solid [1]

UV Amax 230, 276, 312 nm [1]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of N-Acetyl-3,4-MDMC, typically
coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The electron
ionization (El) mass spectrum is characterized by specific fragmentation patterns.

Expected Fragmentation Pattern

The fragmentation of N-Acetyl-3,4-MDMC is expected to proceed through several key
pathways, including cleavage of the side chain and fragmentation of the N-acetyl group.
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Proposed MS Fragmentation of N-Acetyl-3,4-MDMC
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Caption: Proposed mass spectrometry fragmentation pathways for N-Acetyl-3,4-MDMC.

Tabulated Mass Spectral Data

The following table summarizes the key ions observed and predicted for the mass spectrum of
N-Acetyl-3,4-MDMC.
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Mass-to-Charge (m/z) Relative Intensity Proposed Fragment lon

249 Low [M]* Molecular ion
[CsHs03]*

149 Moderate ) )
Methylenedioxybenzoyl cation
[C7Hs02]*

121 Moderate Methylenedioxyphenyl cation

(from loss of CO from m/z 149)

[CsH10NO]J* Iminium ion

100 High
formed by a-cleavage
[CsHsN]* Further

58 Base Peak (100%) fragmentation of the iminium

ion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. As experimental data is not readily
available in the literature, the following are predicted *H and 3C NMR chemical shifts in CDCls.
These predictions are based on the known structure and comparison with related compounds

like methylone.

Predicted *H NMR Data
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Chemical Shift () o . Proposed
Multiplicity Integration .
ppm Assignment
Aromatic H (ortho to
~7.6 d 1H
C=0)
Aromatic H (between
~7.4 S 1H
O and C=0)
Aromatic H (meta to
~6.8 d 1H
C=0)
~6.0 s 2H -O-CH2-O-
~5.2 q 1H CH-N
~2.9 s 3H N-CHs
~2.1 S 3H CO-CHs (acetyl)
~1.4 d 3H CH-CHs
Predicted **C NMR Data
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Chemical Shift (8) ppm Proposed Assignment
~195 C=0 (ketone)

~170 C=0 (amide)

~152 Aromatic C-O

~148 Aromatic C-O

~130 Aromatic C (quaternary)
~125 Aromatic C-H

~108 Aromatic C-H

~108 Aromatic C-H

~102 -O-CH2-O-

~58 CH-N

~35 N-CHs

~22 CO-CHs (acetyl)

~15 CH-CHs

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The
predicted vibrational frequencies are based on the characteristic absorption bands for amides,
ketones, and the methylenedioxy group.

Predicted FTIR Data
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3050-3100 Medium C-H stretch (aromatic)
~2900-3000 Medium C-H stretch (aliphatic)
~1700 Strong C=0 stretch (aromatic ketone)
~1650 Strong C=0 stretch (tertiary amide)
~1600, ~1500 Medium C=C stretch (aromatic ring)
C-O-C stretch (asymmetric,
~1250 Strong ]
methylenedioxy)
C-O-C stretch (symmetric,
~1040 Strong )
methylenedioxy)
~930 Medium 0O-CH2-0O bend

Experimental Protocols

The following are example protocols for the spectroscopic analysis of N-Acetyl-3,4-MDMC.
Instrument parameters may require optimization.

General Workflow
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic characterization of N-Acetyl-3,4-MDMC.
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GC-MS Protocol

o Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

e Instrumentation: Agilent GC-MS system (or equivalent).

e GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 pm film thickness.
o Carrier Gas: Helium at a constant flow of 1 mL/min.

e Injector Temperature: 280°C.

e Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at
20°C/min, and held for 5 minutes.

e MS Transfer Line: 280°C.
e MS lon Source: 230°C.
 lonization Mode: Electron lonization (El) at 70 eV.

e Scan Range: 40-550 amu.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

e Instrumentation: 400 MHz NMR spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard 90° pulse.

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: ~3 seconds.

o Relaxation Delay: 2 seconds.
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o Number of Scans: 16.

e 13C NMR Parameters:

o Pulse Program: Proton-decoupled.

(¢]

Spectral Width: 0 to 220 ppm.

[¢]

Acquisition Time: ~1.5 seconds.

[¢]

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

[e]

FTIR Spectroscopy Protocol

o Sample Preparation: The sample can be analyzed neat as a solid.

e Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR)
accessory.

e Scan Parameters:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 32.

[e]

(¢]

Background: A background spectrum of the clean ATR crystal should be collected prior to
sample analysis.

Conclusion

The spectroscopic characterization of N-Acetyl-3,4-MDMC relies on a combination of
techniques to provide an unambiguous identification. Mass spectrometry offers high sensitivity
and characteristic fragmentation patterns, while NMR and FTIR spectroscopy provide detailed
structural and functional group information. While a complete set of officially published
reference spectra is not widely available, the predictive data and methodologies outlined in this

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b594167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

guide, based on sound chemical principles and comparison with closely related analogs,
provide a robust framework for researchers in the field. It is recommended that any tentative
identification be confirmed by analysis of a certified reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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